molecular formula C20H22F3N3O2 B2795662 2-(4-benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 442672-22-2

2-(4-benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Katalognummer: B2795662
CAS-Nummer: 442672-22-2
Molekulargewicht: 393.41
InChI-Schlüssel: NJJYBRWCALGDIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features an acetamide backbone with two key substituents:

  • Piperazine moiety: A 4-benzylpiperazinyl group attached to the α-carbon. The benzyl group enhances lipophilicity and may facilitate π-π interactions in biological systems.
  • Aryl amide group: A 4-(trifluoromethoxy)phenyl substituent, where the trifluoromethoxy (OCF₃) group is electron-withdrawing, influencing electronic distribution and metabolic stability.

The compound is hypothesized to target neurological receptors (e.g., serotonin or dopamine) due to the piperazine scaffold, which is common in psychoactive pharmaceuticals .

Eigenschaften

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O2/c21-20(22,23)28-18-8-6-17(7-9-18)24-19(27)15-26-12-10-25(11-13-26)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJYBRWCALGDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.

    Acylation Reaction: The 4-benzylpiperazine is then reacted with 4-(trifluoromethoxy)phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product, 2-(4-benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzyl or piperazine moieties.

    Reduction: Reduced forms of the acetamide or piperazine ring.

    Substitution: Substituted derivatives at the nitrogen atoms.

Wissenschaftliche Forschungsanwendungen

2-(4-Benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties based on evidence:

Compound Name Piperazine Substituent Amide Substituent Molecular Weight (g/mol) Melting Point (°C) Key References
2-(4-Benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide (Target) Benzyl 4-(Trifluoromethoxy)phenyl 409.40* Not reported N/A
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14) Phenyl 3-(Trifluoromethyl)phenyl 393.42 165–167
2-[4-(2-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (15) 2-Chlorophenyl 3-(Trifluoromethyl)phenyl 428.33 178–180
2-Amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide 4-Methylpiperazinyl 4-(4-Methylpiperazinyl)phenyl 248.32 Not reported
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Methylbenzenesulfonyl 4-Fluorophenyl 421.49 Not reported

*Calculated using molecular formula C₂₀H₂₁F₃N₃O₂.

Key Observations :

  • Piperazine Substitutions : The benzyl group in the target compound increases molecular weight and lipophilicity compared to phenyl (Compound 14) or methyl () substituents. This may enhance blood-brain barrier penetration .
  • Amide Substituents: The 4-(trifluoromethoxy)phenyl group in the target differs from 3-(trifluoromethyl)phenyl (Compound 14) in position and electronic effects.

Computational and Pharmacokinetic Insights

  • DFT Studies : Benzylpiperazine derivatives show higher HOMO-LUMO gaps than phenyl analogs, suggesting greater stability .
  • LogP and Solubility : The target’s calculated LogP (~3.5) exceeds methylpiperazine analogs (LogP ~2.1), indicating enhanced membrane permeability but lower aqueous solubility .

Biologische Aktivität

2-(4-benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a compound of interest due to its potential pharmacological applications, particularly in the fields of neurology and oncology. This article reviews the biological activity of this compound, focusing on its anticonvulsant properties, antitumor activity, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C20H22F3N3O2
  • Molecular Weight : 393.41 g/mol
  • InChI Key : NJJYBRWCALGDIF-UHFFFAOYSA-N

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives related to 2-(4-benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide.

Case Study: Anticonvulsant Evaluation

A study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, demonstrating their efficacy in animal models for epilepsy. The compounds were tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.

Results Summary :

Compound IDDose (mg/kg)MES ProtectionTime (h)
19300Yes0.5
19100Yes4
14100Yes4
24100Yes0.5

The most active compound, identified as 19 , exhibited significant protection against seizures at both tested time intervals. The study indicated that lipophilicity might influence the distribution and efficacy of these compounds in the central nervous system (CNS) .

Antitumor Activity

Another area of research has focused on the antitumor potential of related compounds. A series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines were synthesized and evaluated for antiproliferative activity.

In Vitro Studies

The compound with the best performance, designated as 7a , showed remarkable potency against various cancer cell lines with IC50 values ranging from 0.0290.029 to 0.147μM0.147\,\mu M. It was observed to induce G2/M phase cell cycle arrest and trigger apoptosis in cancer cells.

Key Findings :

  • Mechanism : Induces apoptosis and disrupts microtubule formation.
  • In Vivo Efficacy : Significantly inhibited tumor growth in HepG2 xenograft models without causing substantial weight loss in subjects .

The biological activity of 2-(4-benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide appears to be mediated through various mechanisms:

  • Anticonvulsant Mechanism :
    • Inhibition of neurotransmitter release.
    • Modulation of ion channels involved in neuronal excitability.
  • Antitumor Mechanism :
    • Disruption of microtubule dynamics leading to cell cycle arrest.
    • Induction of apoptotic pathways through activation of caspases.

Q & A

Q. Characterization Methods :

  • Nuclear Magnetic Resonance (NMR) : Confirms proton and carbon environments (e.g., trifluoromethoxy group at δ ~120–125 ppm in 13C^{13}\text{C} NMR) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS peak at m/z corresponding to C20H21F3N3O2\text{C}_{20}\text{H}_{21}\text{F}_{3}\text{N}_{3}\text{O}_{2}) .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O stretch at ~1650–1700 cm1^{-1}) and aromatic C-F bonds (~1100 cm1^{-1}) .

What initial biological activities have been reported for this compound, and what assays are used to evaluate them?

Basic Research Question
Answer:

  • Anticonvulsant Activity : Tested in rodent models (e.g., maximal electroshock test), showing dose-dependent seizure suppression via GABAergic modulation .
  • Antimicrobial Potential : Agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) reveal moderate inhibition zones, linked to membrane disruption .
  • Enzyme Inhibition : Fluorometric assays (e.g., acetylcholinesterase inhibition) indicate IC50_{50} values in the micromolar range .

Q. Key Assays :

  • MTT Assay : Evaluates cytotoxicity in cancer cell lines (e.g., HepG2) .
  • Receptor Binding Studies : Radioligand displacement assays for serotonin/dopamine receptors .

How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?

Advanced Research Question
Answer:
Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) during coupling reduce side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst Ratios : DMAP (10–20 mol%) improves coupling efficiency .

Q. Yield Enhancement :

  • Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 12 hours conventionally) .
  • Flow Chemistry : Ensures consistent mixing and heat distribution for scalable synthesis .

How should researchers address discrepancies in reported biological activity data across different studies?

Advanced Research Question
Answer:
Methodological Approaches :

  • Standardized Assay Protocols : Use common reference compounds (e.g., diazepam for anticonvulsant studies) to calibrate results .
  • Dose-Response Curves : Compare EC50_{50}/IC50_{50} values across studies to identify potency variations .
  • Structural Verification : Confirm compound purity via HPLC and NMR to rule out degradation .

Example :
Discrepancies in antimicrobial activity may arise from differences in bacterial strains or culture conditions. Cross-validation using CLSI (Clinical and Laboratory Standards Institute) guidelines resolves such issues .

What structural modifications of the benzylpiperazine or trifluoromethoxy groups impact the compound’s biological efficacy?

Advanced Research Question
Answer:
Structure-Activity Relationship (SAR) Insights :

Modification Biological Impact Reference
Benzylpiperazine Replacement Morpholine substitution reduces anticonvulsant activity by 60%
Trifluoromethoxy → Methoxy Decreased lipophilicity (LogP from 3.2 → 2.8) and 50% lower antimicrobial efficacy
Benzyl → 4-Fluorobenzyl Enhanced serotonin receptor binding (Ki_i: 12 nM vs. 45 nM)

Q. Methodology :

  • Molecular Docking : Predicts binding affinity changes with substituent alterations (e.g., AutoDock Vina simulations) .
  • Pharmacophore Modeling : Identifies critical hydrogen-bonding groups (e.g., carbonyl oxygen) .

What methodologies are recommended for identifying the molecular targets of this compound?

Advanced Research Question
Answer:
Target Identification Strategies :

  • Affinity Chromatography : Immobilize the compound on a resin to pull down binding proteins from tissue lysates .
  • Thermal Shift Assay (TSA) : Monitors protein denaturation to identify stabilized targets (e.g., kinases) .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries reveal sensitized/resistant pathways .

Case Study :
In anticonvulsant studies, GABAA_A receptor subunit selectivity (α1 vs. α5) was confirmed via patch-clamp electrophysiology .

How can the physicochemical stability and solubility of this compound be enhanced for in vivo studies?

Advanced Research Question
Answer:
Strategies :

  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .
  • Liposomal Encapsulation : Increases bioavailability (e.g., 2.5-fold higher plasma AUC in rodent models) .
  • Co-Solvent Systems : Use PEG-400/water (1:1) for parenteral formulations .

Q. Stability Testing :

  • Forced Degradation Studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.